methyl 2-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate
Description
Structural Analysis of Methyl 2-(2-Methoxy-2-Oxoethyl)-1H-Pyrrole-3-Carboxylate
Molecular Structure Elucidation
X-ray Crystallographic Studies
While no direct crystallographic data exists for this compound, structural insights can be extrapolated from analogous pyrrole esters. For example, ethyl 4-methyl-1H-pyrrole-3-carboxylate exhibits a planar pyrrole ring with N—H···O hydrogen bonding forming supramolecular chains. This suggests that the target compound’s pyrrole ring likely adopts a similar planar conformation, stabilized by intramolecular interactions between the ester carbonyl and the pyrrole nitrogen. The 2-methoxy-2-oxoethyl substituent at position 2 may induce steric hindrance, potentially affecting packing arrangements.
Computational Chemistry Approaches (DFT Calculations)
Density Functional Theory (DFT) studies on related hydrazide-pyrrole derivatives reveal key electronic properties:
- HOMO Localization : Highest Occupied Molecular Orbital (HOMO) typically resides on the pyrrole ring and methoxy-oxoethyl group.
- LUMO Distribution : Lowest Unoccupied Molecular Orbital (LUMO) centers on the ester and oxoethyl moieties.
- Molecular Hardness : Hardness (η) values ≈ 0.14–0.15 a.u., indicating moderate polarizability.
- Stability : Negative HOMO energies (-4197 to -4157 Hartree) suggest high electron-donating capacity.
Table 1: Theoretical Reactivity Parameters (Analogous Compounds)
| Parameter | Value (a.u.) | Significance |
|---|---|---|
| HOMO Energy | -0.19–-0.21 | Electron-donating capacity |
| LUMO Energy | -0.03–-0.05 | Electrophilic reactivity |
| HOMO-LUMO Gap | 0.16–0.17 | Kinetic stability |
| Electronegativity (χ) | 0.10–0.12 | Polarity and acidity |
Spectroscopic Characterization
Nuclear Magnetic Resonance (¹H/¹³C NMR) Spectral Signatures
¹H NMR :
- Pyrrole Protons : δ 6.5–7.0 ppm (m, aromatic H-4 and H-5).
- Methoxy Group : δ 3.8–3.9 ppm (s, OCH₃).
- Oxoethyl Protons : δ 4.5–4.7 ppm (s, CH₂COOCH₃).
- Ester Methyl : δ 3.7–3.8 ppm (s, COOCH₃).
¹³C NMR :
- Pyrrole Carbonyl : δ 170–172 ppm (C-3 ester).
- Oxoethyl Carbonyl : δ 165–167 ppm (C=O).
- Pyrrole C-2 : δ 115–120 ppm (C bearing oxoethyl substituent).
Table 2: Expected NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 6.5–7.0 | m | Pyrrole H-4/H-5 |
| ¹H | 4.5–4.7 | s | Oxoethyl CH₂ |
| ¹H | 3.8–3.9 | s | Methoxy OCH₃ |
| ¹³C | 170–172 | q | C-3 ester carbonyl |
| ¹³C | 165–167 | q | Oxoethyl carbonyl |
Fourier-Transform Infrared (FTIR) Vibrational Analysis
Key IR bands for the compound include:
- Ester Carbonyl : ν = 1720–1730 cm⁻¹ (strong, sharp).
- Oxoethyl Carbonyl : ν = 1680–1700 cm⁻¹ (medium).
- Methoxy C–O : ν = 2800–2850 cm⁻¹ (asymmetric/symmetric stretching).
- Pyrrole Ring : ν = 1450–1500 cm⁻¹ (C–N/C–C stretching).
Table 3: IR Vibrational Modes and Assignments
| Wavenumber (cm⁻¹) | Intensity | Functional Group/Mode |
|---|---|---|
| 1720–1730 | Strong | C=O (ester) |
| 1680–1700 | Medium | C=O (oxoethyl) |
| 2800–2850 | Weak | C–O (methoxy) |
| 1450–1500 | Medium | C–N/C–C (pyrrole ring) |
Mass Spectrometric Fragmentation Patterns
The molecular ion ([M⁺]) appears at m/z ≈ 227.21 (C₁₀H₁₃NO₅). Key fragmentation pathways include:
- Loss of COOCH₃ : m/z 183 (227 – 44).
- Cleavage of Oxoethyl Group : m/z 168 ([M – CH₂COOCH₃]⁺).
- Pyrrole Ring Fragmentation : m/z 82 (pyrrole core).
Table 4: Mass Spectral Fragments
| m/z | Fragment | Relative Abundance (%) |
|---|---|---|
| 227 | [M⁺] | 15–20 |
| 183 | [M – COOCH₃]⁺ | 100 (base peak) |
| 168 | [M – CH₂COOCH₃]⁺ | 30–40 |
| 82 | Pyrrole core | 10–15 |
Properties
IUPAC Name |
methyl 2-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-8(11)5-7-6(3-4-10-7)9(12)14-2/h3-4,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYYUASJLZKMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00315222 | |
| Record name | Methyl 2-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00315222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67411-02-3 | |
| Record name | NSC293333 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00315222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Condensation and Cyclization
This method involves sequential reactions to construct the pyrrole core and introduce functional groups.
- Step 1 : Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate reacts with hydrazine hydrate at 120°C for 16 hours to form a hydrazide intermediate.
- Step 2 : The intermediate undergoes cyclization with 2-nitro-1-phenyl-1-propene in tert-butanol under reflux for 24 hours. Purification via silica chromatography (ethyl acetate/petroleum ether) followed by crystallization yields the target compound.
| Parameter | Value |
|---|---|
| Temperature | 120°C (Step 1), Reflux (Step 2) |
| Solvent | tert-Butanol (Step 2) |
| Yield | ~3.5% (over two steps) |
Advantages : Scalable for bulk synthesis.
Limitations : Low yield due to multiple purification steps.
High-Speed Vibration Milling
A mechanochemical approach reduces reaction time and improves efficiency.
- Iodoketone Preparation : Ketones react with iodine and CuO in methanol under reflux to form α-iodoketones.
- Milling Step : The iodoketone, silver nitrate (1 mmol), and reagents are subjected to high-speed vibration (20 s⁻¹) for 60 minutes. The product is purified via flash chromatography (petroleum ether/ethyl acetate).
| Parameter | Value |
|---|---|
| Reaction Time | 60 minutes (milling) |
| Solvent | Dichloromethane/ethyl acetate |
| Yield | 58–75% |
Advantages : Eliminates traditional heating; suitable for sterically hindered substrates.
Paal-Knorr Synthesis with Subsequent Alkylation
This classical pyrrole synthesis is modified for functionalization.
- Pyrrole Formation : A Paal-Knorr reaction between a 1,4-diketone and ammonium acetate in methanol forms the pyrrole core.
- Alkylation : The pyrrole derivative reacts with methyl bromoacetate in DMF at 80°C using KOtBu and tetrabutylammonium bromide (TBAB) as catalysts. Purification via flash chromatography yields the product.
| Parameter | Value |
|---|---|
| Catalyst | KOtBu, TBAB |
| Temperature | 80°C (alkylation) |
| Yield | 86% (alkylation step) |
Advantages : High regioselectivity for N-alkylation.
Esterification of Carboxylic Acid Intermediates
Direct esterification introduces the methoxycarbonyl group.
- The carboxylic acid intermediate (2-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylic acid) reacts with methanol in the presence of H₂SO₄ under reflux. The product is isolated via solvent evaporation and recrystallization.
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ |
| Solvent | Methanol |
| Yield | 70–85% |
Advantages : Straightforward single-step process.
Comparative Analysis of Methods
| Method | Yield | Time | Complexity | Scalability |
|---|---|---|---|---|
| Multi-Step Condensation | 3.5% | 40 hours | High | Moderate |
| Vibration Milling | 58–75% | 2 hours | Moderate | High |
| Paal-Knorr Alkylation | 86% | 24 hours | Moderate | High |
| Direct Esterification | 70–85% | 12 hours | Low | High |
Critical Reaction Insights
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency, while tert-butanol improves cyclization.
- Catalysts : TBAB accelerates phase-transfer reactions in alkylation steps.
- Purification : Silica chromatography remains standard, but mechanochemical methods reduce purification needs.
Scientific Research Applications
Pharmaceutical Applications
Antitumor Activity
Methyl 2-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate has shown promise as a potential drug candidate for treating various cancers. Research indicates that pyrrole derivatives can exhibit significant antitumor properties due to their ability to inhibit cancer cell proliferation and induce apoptosis. For instance, studies have demonstrated that similar compounds can effectively target cancer cells while sparing normal cells, making them suitable for further development as chemotherapeutic agents.
Antimicrobial Properties
This compound may also possess antimicrobial activity, which could be beneficial in developing new antibiotics. Pyrrole derivatives are known for their effectiveness against a broad spectrum of bacteria and fungi. The incorporation of methoxy and oxoethyl groups enhances the compound's solubility and reactivity, potentially increasing its efficacy against resistant strains of pathogens.
Mechanism of Action
The mechanism by which this compound exerts its biological effects is an area of active research. Initial findings suggest that it may interact with specific biological targets involved in cell signaling pathways, leading to altered cellular responses in cancerous or infected cells.
Synthetic Chemistry
Building Block in Organic Synthesis
In synthetic chemistry, this compound serves as a versatile building block for constructing more complex molecules. Its unique structural features allow it to participate in various chemical reactions, including condensation and substitution reactions. This versatility makes it an attractive option for chemists aiming to develop new compounds with tailored properties .
Reactivity and Derivative Formation
The compound's reactivity can be exploited to synthesize derivatives that may possess enhanced biological activities or novel properties. For example, modifications to the pyrrole ring or the functional groups attached to it can lead to compounds with improved solubility or targeted activity profiles.
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
Mechanism of Action
The mechanism of action of methyl 2-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The pyrrole ring structure allows for π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Structural Insights :
- Positional Isomerism: Methyl 4-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate (CAS 856691-39-9) is a positional isomer of the target compound, differing in the placement of the methoxy-oxoethyl group (4-position vs. 2-position).
- Substituent Complexity: Compound 14 (from ) introduces a tosyl-protected pyrrolidine ring and a cyanomethyl group, enhancing steric bulk and altering hydrogen-bonding capacity compared to the simpler pyrrole scaffold of the target compound .
Physicochemical Properties
- Solubility : The target compound’s methyl ester and methoxy-oxoethyl groups likely confer moderate polarity, balancing solubility in organic solvents and aqueous media. Ethyl esters (e.g., Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate) may exhibit lower aqueous solubility due to increased hydrophobicity .
- Spectral Data: ¹H-NMR: The target compound’s pyrrole protons are expected near δ 6.5–7.0 ppm, with methoxy groups at δ ~3.6–3.8 ppm. In contrast, compound 14 () shows additional signals for the tosyl group (δ 7.7–7.8 ppm, aromatic protons) and cyanomethyl (δ ~2.5 ppm) . HRMS: The target compound’s molecular ion ([M+H]⁺) at m/z 212.0921 (calculated) aligns with its molecular weight (211.217 g/mol), while ethyl analogues (e.g., CAS 2199-59-9) show higher m/z due to larger alkyl groups .
Biological Activity
Methyl 2-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁NO₄
- Molecular Weight : 197.19 g/mol
- CAS Number : 67411-02-3
The compound features a pyrrole ring and an ester functional group, which are critical for its biological interactions. The presence of the methoxycarbonyl group enhances its reactivity and potential binding affinity to various biological targets.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which is capable of modulating biological pathways by binding to specific molecular targets. This binding can alter enzyme activity, potentially influencing metabolic pathways and cellular responses.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that similar pyrrole derivatives show significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with structural similarities have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antiproliferative Effects : Some studies have highlighted the antiproliferative effects of related compounds on cancer cell lines, indicating that modifications in the pyrrole structure can enhance cytotoxicity against various cancer types. For example, introducing methyl groups at specific positions on the pyrrole ring has been shown to increase potency significantly .
Comparative Studies
To understand the uniqueness of this compound, it is useful to compare it with other pyrrole derivatives:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Methyl 5-chloro-4-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate | C₉H₁₁ClNO₄ | Contains chlorine, potentially enhancing antimicrobial properties |
| Methyl 3-(methoxycarbonyl)-1-methylpyrrole-2-acetate | C₉H₁₁NO₄ | Similar structure but lacks the oxoethyl group, possibly affecting solubility |
| Methyl 4-(methoxycarbonyl)-1H-pyrrole | C₈H₉NO₄ | A simpler structure that may exhibit different biological activities |
These comparisons illustrate how structural modifications can influence the biological activities of pyrrole derivatives.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Utilizing aldehydes or ketones with appropriate pyrrole derivatives.
- Esterification : Reacting pyrrole carboxylic acids with methanol or methanol derivatives under acidic conditions.
These methods highlight the compound's synthetic versatility in laboratory settings .
Case Studies
Several research studies have investigated the biological activities of this compound:
- Study on Antimicrobial Properties : A study conducted on various pyrrole derivatives demonstrated that structural modifications could lead to enhanced antimicrobial efficacy against E. coli and S. aureus, with some derivatives showing MIC values as low as 0.0048 mg/mL .
- Cytotoxicity Assessment : Another study assessed the antiproliferative effects of methyl-substituted pyrroles on cancer cell lines, revealing that specific substitutions could increase cytotoxicity by up to fourfold compared to unsubstituted analogs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl 2-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multicomponent reactions under reflux conditions. For example, analogous pyrrole derivatives are prepared by suspending precursors like 3-pyrrolyl-2-oxindole in toluene with acylating agents (e.g., chloroacetyl chloride), followed by refluxing for 3 hours with moisture exclusion (monitored by TLC). Crystallization from toluene yields the product . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to improve yield and purity.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- 1H/13C NMR : Confirm substituent positions and ester group integration. For example, methyl ester protons typically appear as singlets near δ 3.6–3.8 ppm, while pyrrole protons resonate between δ 6.3–7.5 ppm .
- HPLC : Monitor hydrolytic degradation or side products, especially under biological assay conditions (e.g., hepatocyte exposure) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm deviation from theoretical values .
Q. What crystallographic tools are recommended for resolving the compound’s solid-state structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using the SHELX suite (e.g., SHELXL for refinement) is standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. WinGX or Olex2 can assist in structure solution and visualization, with ORTEP-3 generating displacement ellipsoid plots .
Advanced Research Questions
Q. How can crystallographic disorder in the methoxy-oxoethyl side chain be addressed during refinement?
- Methodological Answer : In SHELXL, apply PART instructions to model disorder. Use ISOR/SADI restraints to maintain reasonable geometry. Validate with the ADDSYM algorithm in PLATON to check for missed symmetry . For severe disorder, consider alternative solvents during crystallization to reduce conformational flexibility .
Q. What computational methods are suitable for analyzing hydrogen-bonding networks in this compound’s crystal packing?
- Methodological Answer : Use Mercury (CCDC) or CrystalExplorer for graph-set analysis (e.g., R22(8) motifs). Pair with DFT calculations (e.g., Gaussian09) to quantify interaction energies. Studies on analogous pyrroles show that weak C–H···O interactions often stabilize layered packing .
Q. How do hydrolytic degradation pathways impact the compound’s stability in biological assays?
- Methodological Answer : Perform forced degradation studies under acidic/basic conditions (e.g., 0.1 M HCl/NaOH at 37°C). Monitor via LC-MS to identify degradation products (e.g., free carboxylic acids from ester hydrolysis). Use hepatocyte incubation to assess metabolic stability, noting hydroxylation or epoxidation metabolites .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected coupling in 1H NMR)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
